N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-14(10-20-22-11)16(21)19-9-13-3-2-6-18-15(13)12-4-7-17-8-5-12/h2-8,10H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQRMBJCADBPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives. For example, 2,4’-bipyridine can be prepared by the oxidative coupling of 2-pyridylboronic acid using a palladium catalyst.
Synthesis of the Methylisoxazole Intermediate: The 5-methylisoxazole-4-carboxylic acid can be synthesized via a cyclization reaction of appropriate precursors, such as 3-methyl-2-butanone and hydroxylamine.
Coupling Reaction: The final step involves coupling the bipyridine intermediate with the methylisoxazole intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bipyridine moiety can undergo oxidation reactions, forming N-oxides.
Reduction: The compound can be reduced under hydrogenation conditions to modify the bipyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the bipyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is commonly used for reduction.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the bipyridine moiety.
Reduction: Reduced bipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide can be characterized by its unique molecular structure, which includes:
- Bipyridine moiety : Known for its coordination properties and ability to form complexes with metal ions.
- Isoxazole ring : Contributes to biological activity due to its electron-withdrawing nature.
- Carboxamide functional group : Enhances solubility and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to induce apoptosis and inhibit cell proliferation through mechanisms involving:
- Cell cycle arrest : Preventing cancer cells from dividing.
- Induction of oxidative stress : Leading to cell death.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, it exhibits strong activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antimicrobial agent.
| Pathogen | Activity Level | Notes |
|---|---|---|
| Staphylococcus aureus | Strongly Inhibitory | Effective against MRSA |
| Escherichia coli | Moderately Inhibitory | Less effective than Gram-positive |
| Candida albicans | Moderate Activity | Potential antifungal applications |
Anticancer Study
A recent study published in a peer-reviewed journal investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against various pathogens. The findings revealed that this compound was particularly effective against MRSA, suggesting potential applications in treating resistant bacterial infections.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and interactions with other molecules. The bipyridine moiety can participate in redox reactions, while the isoxazole ring can engage in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Comparisons
The following table summarizes key structural analogs and their properties:
Key Observations:
Core Scaffold Differences: The target compound and most analogs (39j, SI10, 2a, leflunomide) share the 5-methylisoxazole-4-carboxamide scaffold, which is associated with DHODH inhibition but carries risks of N-O bond cleavage and hepatotoxicity . In contrast, UTL-5b uses a 5-methylisoxazole-3-carboxamide core, avoiding N-O cleavage and reducing toxicity while retaining anti-inflammatory effects .
Nitro (SI10) and trifluoromethyl (leflunomide) groups introduce electron-withdrawing effects, which could influence metabolic stability or enzyme inhibition .
Metabolic and Toxicity Profiles: Leflunomide’s hepatotoxicity is linked to N-O bond cleavage, a risk shared by the target compound due to its 4-carboxamide scaffold. However, the bipyridine substituent might divert metabolism toward alternative pathways (e.g., hydroxylation) . UTL-5b’s 3-carboxamide scaffold avoids N-O cleavage entirely, demonstrating that scaffold modification can mitigate toxicity without sacrificing efficacy .
Research Findings and Implications
Pharmacological Potential
Toxicity Mitigation Strategies
- Scaffold Optimization: Transitioning from 4-carboxamide (leflunomide) to 3-carboxamide (UTL-5b) eliminates N-O cleavage, reducing hepatotoxicity. The target compound’s retention of the 4-carboxamide scaffold necessitates rigorous metabolic studies .
- Substituent Engineering : Bulky or electron-rich groups (e.g., bipyridine in the target compound) may sterically hinder metabolic enzymes, delaying degradation and toxicity .
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be described by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 244.26 g/mol
The structure features a bipyridine moiety linked to a 5-methylisoxazole-4-carboxamide, which is crucial for its biological activity.
This compound exhibits its biological effects primarily through:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways, which can lead to altered cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various isoxazole derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased caspase activity and mitochondrial membrane potential disruption.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods, showing promising results that warrant further exploration in clinical settings.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Selectivity : The compound shows high selectivity towards specific kinases, minimizing off-target effects which are common with many kinase inhibitors.
- Synergistic Effects : When combined with other chemotherapeutic agents, it has been observed to enhance efficacy, suggesting potential for combination therapies in cancer treatment.
- Safety Profile : Initial toxicity studies indicate a favorable safety profile at therapeutic doses, although long-term studies are necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
